molecular formula C15H21ClN6 B1674771 Lesopitron CAS No. 132449-46-8

Lesopitron

Cat. No. B1674771
Key on ui cas rn: 132449-46-8
M. Wt: 320.82 g/mol
InChI Key: AHCPKWJUALHOPH-UHFFFAOYSA-N
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Patent
US05536836

Procedure details

To a mixture of 2- (1-piperazinyl)pyrimidine (32.8 g; 0.2 mol), 1,4-dibromobutane (47.5 g; 0.22 mol) and K2CO3 (69 g; 0.5 tool) in 400 ml of dimethylformamide is added 4 -chloropyrazole (20.5 g; 0.2 mol), and the mixture is held at the reflux for 17 hours. The reaction mixture is filtered hot and evaporated to dryness. The residue is dissolved in HCl, washed with CHCl3, rendered alkaline with dilute NaOH and extracted in basic medium with CHCl3. The organic phase is then dried and subsequently evaporated to dryness, and 61 g (95%) of 2-{4-[4-(4-chloro-1-pyrazolyl)butyl]-1-piperazinyl}pyrimidine are obtained.
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[N:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[CH2:14][CH2:15][CH2:16][CH2:17]Br.C([O-])([O-])=O.[K+].[K+].[Cl:25][C:26]1[CH:27]=[N:28][NH:29][CH:30]=1>CN(C)C=O>[Cl:25][C:26]1[CH:27]=[N:28][N:29]([CH2:14][CH2:15][CH2:16][CH2:17][N:4]2[CH2:5][CH2:6][N:1]([C:7]3[N:8]=[CH:9][CH:10]=[CH:11][N:12]=3)[CH2:2][CH2:3]2)[CH:30]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
32.8 g
Type
reactant
Smiles
N1(CCNCC1)C1=NC=CC=N1
Name
Quantity
47.5 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
ClC=1C=NNC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered hot
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in HCl
WASH
Type
WASH
Details
washed with CHCl3
EXTRACTION
Type
EXTRACTION
Details
extracted in basic medium with CHCl3
CUSTOM
Type
CUSTOM
Details
The organic phase is then dried
CUSTOM
Type
CUSTOM
Details
subsequently evaporated to dryness, and 61 g (95%) of 2-{4-[4-(4-chloro-1-pyrazolyl)butyl]-1-piperazinyl}pyrimidine
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
ClC=1C=NN(C1)CCCCN1CCN(CC1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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